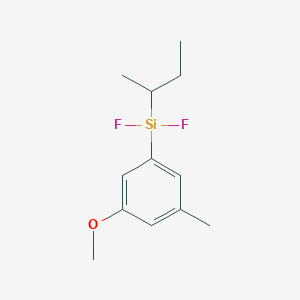
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane is a chemical compound that belongs to the organosilicon family. This compound is characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 3-methoxy-5-methylphenyl group. Organosilicon compounds are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane typically involves the reaction of a suitable organosilicon precursor with the desired substituents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. This reaction can be carried out under mild conditions, often using platinum or rhodium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which (Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Butan-2-yl)(difluoro)(3-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(5-methylphenyl)silane
- (Butan-2-yl)(difluoro)(3-methoxy-4-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane is unique due to the specific arrangement of its substituents. The combination of a butan-2-yl group, two fluorine atoms, and a 3-methoxy-5-methylphenyl group imparts distinct chemical properties that differentiate it from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are valuable in various applications.
Eigenschaften
CAS-Nummer |
918446-99-8 |
|---|---|
Molekularformel |
C12H18F2OSi |
Molekulargewicht |
244.35 g/mol |
IUPAC-Name |
butan-2-yl-difluoro-(3-methoxy-5-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-9(2)6-11(8-12)15-4/h6-8,10H,5H2,1-4H3 |
InChI-Schlüssel |
MDOFQCZJIVKUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)OC)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
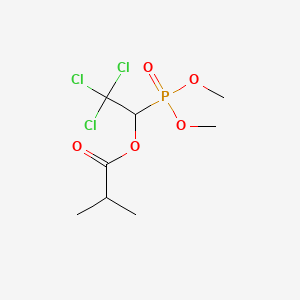
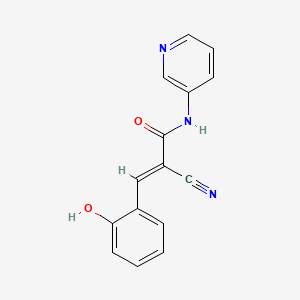
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
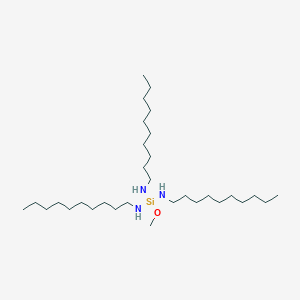
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
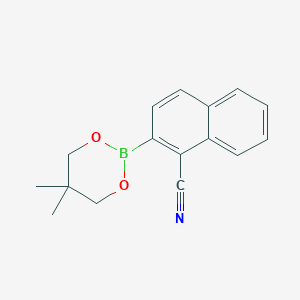
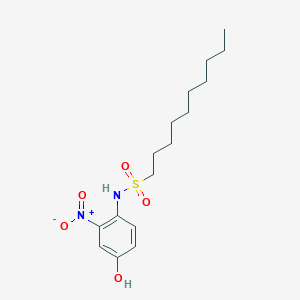
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
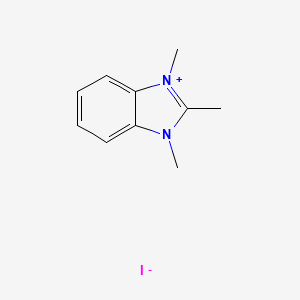

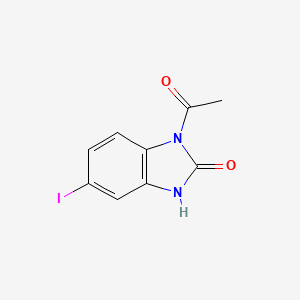
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
